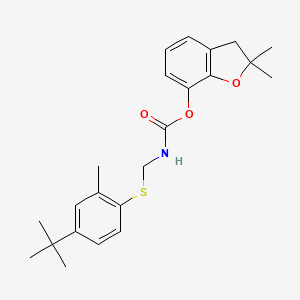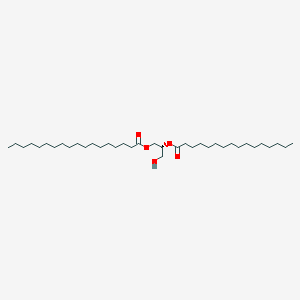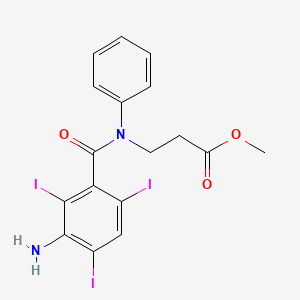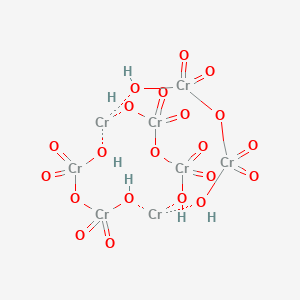
Propionyl-3,3,3-D3 chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionyl-3,3,3-D3 chloride is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research, particularly in the fields of organic synthesis and analytical chemistry. The presence of deuterium atoms makes it useful for tracing and studying reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propionyl-3,3,3-D3 chloride can be synthesized through the reaction of propionic acid with deuterated phosphorus trichloride, phosphorus pentachloride, or thionyl chloride. The reaction typically involves refluxing the mixture at around 50°C for several hours. The crude product is then purified by distillation to obtain the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product .
Chemical Reactions Analysis
Types of Reactions: Propionyl-3,3,3-D3 chloride undergoes various chemical reactions typical of acyl chlorides, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters.
Hydrolysis: Reacts with water to form propionic acid and hydrochloric acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve mild heating or room temperature.
Hydrolysis: Requires water or aqueous solutions, often at room temperature.
Reduction: Uses strong reducing agents like lithium aluminum hydride under anhydrous conditions.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Propionic Acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
Propionyl-3,3,3-D3 chloride is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in organic synthesis to introduce deuterium atoms into molecules, aiding in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can have improved metabolic stability and reduced side effects.
Industry: Applied in the production of deuterated materials for various industrial applications, including the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of Propionyl-3,3,3-D3 chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The presence of deuterium atoms allows researchers to trace the compound’s transformation and interactions in different chemical and biological systems. This tracing capability is particularly useful in studying metabolic pathways and reaction mechanisms .
Comparison with Similar Compounds
Propionyl chloride: The non-deuterated version of Propionyl-3,3,3-D3 chloride, used in similar applications but without the tracing capabilities provided by deuterium.
Acetyl chloride: Another acyl chloride with similar reactivity but different applications due to its smaller molecular size.
Butyryl chloride: A longer-chain acyl chloride with similar reactivity but different physical properties and applications.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in tracing and studying reaction mechanisms. This makes it particularly valuable in research applications where understanding the detailed pathways and transformations of compounds is crucial .
Properties
Molecular Formula |
C3H5ClO |
|---|---|
Molecular Weight |
95.54 g/mol |
IUPAC Name |
3,3,3-trideuteriopropanoyl chloride |
InChI |
InChI=1S/C3H5ClO/c1-2-3(4)5/h2H2,1H3/i1D3 |
InChI Key |
RZWZRACFZGVKFM-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)Cl |
Canonical SMILES |
CCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine](/img/structure/B13755071.png)
![2-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13755083.png)






![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13755124.png)
![(2Z,6E)-5-hydroxy-4-[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13755128.png)
![(4-chlorophenyl)methyl-[10-[dodecyl(dimethyl)azaniumyl]decyl]-dimethylazanium;dibromide](/img/structure/B13755129.png)

![Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI)](/img/structure/B13755139.png)
